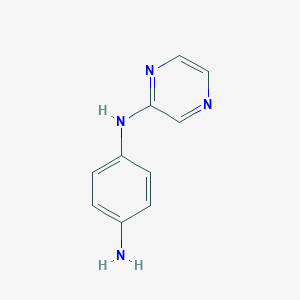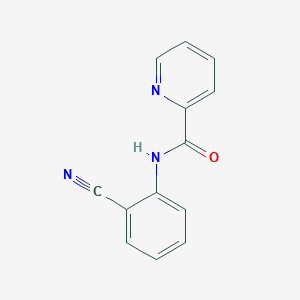
2-ブロモ-4-(2-シアノフェニル)-1-ブテン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(2-cyanophenyl)-1-butene is an organic compound that features a bromine atom, a cyano group, and a butene chain
科学的研究の応用
2-Bromo-4-(2-cyanophenyl)-1-butene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.
作用機序
Target of Action
Compounds similar to this have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the formation of carbon–carbon bonds via sm cross-coupling reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s worth noting that sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-cyanophenyl)-1-butene typically involves the bromination of 4-(2-cyanophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-Bromo-4-(2-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the butene chain can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used under conditions that favor the addition to the double bond.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: Products include 4-(2-cyanophenyl)-1-butanol, 4-(2-cyanophenyl)-1-butylamine, and 4-(2-cyanophenyl)-1-butylthiol.
Addition Reactions: Products include 2-bromo-4-(2-cyanophenyl)-1-butanol and 2-bromo-4-(2-cyanophenyl)-1-butyl halides.
Oxidation and Reduction Reactions: Products include 4-(2-cyanophenyl)-1-butylamine and 4-(2-cyanophenyl)-1-butanoic acid.
類似化合物との比較
Similar Compounds
2-Bromo-4-(2-cyanophenyl)-1-butane: Similar structure but lacks the double bond, leading to different reactivity.
4-(2-Cyanophenyl)-1-butene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-4-(2-nitrophenyl)-1-butene: Contains a nitro group instead of a cyano group, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-4-(2-cyanophenyl)-1-butene is unique due to the presence of both a bromine atom and a cyano group, which allows it to participate in a wide range of chemical reactions
特性
IUPAC Name |
2-(3-bromobut-3-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSGDFZRWCQAER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641132 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-67-1 |
Source


|
| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







amine](/img/structure/B1290865.png)


![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)



